2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and a thiazolo[4,5-c]pyridin-2-yl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using cyclopropyl and methyl halides.
Attachment of the thiazolo[4,5-c]pyridin-2-yl piperazine moiety: This step involves the coupling of the pyrimidine core with the thiazolo[4,5-c]pyridin-2-yl piperazine fragment, which can be synthesized separately through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other chemical syntheses
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with a thiazolopyridine core, which exhibit similar biological activities.
Pyrimidine Derivatives:
Uniqueness
2-Cyclopropyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of the thiazolo[4,5-c]pyridin-2-yl piperazine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N6S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C18H20N6S/c1-12-10-16(22-17(20-12)13-2-3-13)23-6-8-24(9-7-23)18-21-14-11-19-5-4-15(14)25-18/h4-5,10-11,13H,2-3,6-9H2,1H3 |
InChI Key |
WPZCXPNQWKLOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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